Cas no 1270381-56-0 (2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine)

2,6-Dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine is a halogenated pyridine derivative featuring a pyrrolidine substituent, offering a versatile scaffold for pharmaceutical and agrochemical applications. The presence of dichloro and fluoro groups enhances its reactivity, enabling selective functionalization, while the pyrrolidine moiety contributes to steric and electronic modulation. This compound is particularly valuable in medicinal chemistry as a building block for drug discovery, given its potential to interact with biological targets through hydrogen bonding and hydrophobic interactions. Its structural complexity allows for fine-tuning in the development of bioactive molecules, making it a useful intermediate in the synthesis of novel therapeutics or crop protection agents.
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine structure
1270381-56-0 structure
Product name:2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
CAS No:1270381-56-0
MF:C9H9Cl2FN2
Molecular Weight:235.085563421249
CID:6408136
PubChem ID:129942221

2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine 化学的及び物理的性質

名前と識別子

    • 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
    • EN300-1967055
    • 1270381-56-0
    • インチ: 1S/C9H9Cl2FN2/c10-8-5(7-2-1-3-13-7)4-6(12)9(11)14-8/h4,7,13H,1-3H2
    • InChIKey: IBLQYWRZIYHFAP-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(N=1)Cl)F)C1CCCN1

計算された属性

  • 精确分子量: 234.0126818g/mol
  • 同位素质量: 234.0126818g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 24.9Ų

2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1967055-0.25g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
0.25g
$972.0 2023-09-16
Enamine
EN300-1967055-10g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
10g
$4545.0 2023-09-16
Enamine
EN300-1967055-0.05g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
0.05g
$888.0 2023-09-16
Enamine
EN300-1967055-5.0g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
5g
$3065.0 2023-06-02
Enamine
EN300-1967055-5g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
5g
$3065.0 2023-09-16
Enamine
EN300-1967055-1g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
1g
$1057.0 2023-09-16
Enamine
EN300-1967055-10.0g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
10g
$4545.0 2023-06-02
Enamine
EN300-1967055-0.5g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
0.5g
$1014.0 2023-09-16
Enamine
EN300-1967055-0.1g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
0.1g
$930.0 2023-09-16
Enamine
EN300-1967055-1.0g
2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine
1270381-56-0
1g
$1057.0 2023-06-02

2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine 関連文献

2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridineに関する追加情報

Introduction to 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine (CAS No. 1270381-56-0)

2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine, identified by its CAS number 1270381-56-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of chlorine, fluorine, and a pyrrolidine substituent, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.

The synthesis and characterization of 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine involve meticulous chemical methodologies that ensure high purity and yield. The process typically involves multi-step reactions, including halogenation, fluorination, and nucleophilic substitution, which are critical in constructing the desired framework. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structural integrity of the compound.

One of the most compelling aspects of 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine is its potential as a pharmacophore in the development of novel therapeutic agents. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for further investigation. The compound's ability to interact with biological targets at the molecular level has opened up new avenues in drug design, particularly in addressing complex diseases such as cancer and inflammatory disorders.

Current research in this domain has demonstrated that 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine exhibits inhibitory activity against certain enzymes and receptors implicated in disease progression. For instance, preliminary studies have shown that it can interfere with the activity of kinases, which are key players in cell signaling pathways. Additionally, its interaction with other therapeutic targets has been explored, suggesting multifaceted mechanisms of action. These findings underscore the compound's significance as a lead molecule in medicinal chemistry.

The integration of computational methods into the study of 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine has further enhanced our understanding of its pharmacological properties. Molecular docking simulations have been instrumental in predicting how this compound binds to its targets, providing insights into its binding affinity and mode of interaction. These computational approaches complement experimental data and accelerate the drug discovery process by identifying potential analogs with improved efficacy and reduced toxicity.

In addition to its pharmaceutical applications, 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine has shown promise in agricultural research. Its structural motifs are reminiscent of compounds that exhibit herbicidal or pesticidal properties, suggesting potential uses in crop protection. However, further studies are needed to fully elucidate these applications and ensure safety and efficacy in agricultural settings.

The regulatory landscape surrounding 1270381-56-0 is another critical consideration. While it is not classified as a hazardous or controlled substance under current regulations, adherence to good manufacturing practices (GMP) is essential to ensure consistency and quality in its production. Manufacturers must also comply with environmental regulations to minimize waste and promote sustainable practices during synthesis and handling.

Future directions for research on 2,6-dichloro-3-fluoro-5-(pyrrolidin-2-yl)pyridine include exploring its derivatives to enhance bioavailability and reduce off-target effects. By modifying specific functional groups or introducing new substituents, scientists aim to develop more potent and selective therapeutic agents based on this scaffold. Collaborative efforts between academia and industry are crucial in translating these findings into clinical applications that benefit patients worldwide.

The broader impact of this research extends beyond individual compounds like 1270381-56-0. It contributes to the advancement of pyridine-based drug discovery pipelines, which continue to be a cornerstone of modern medicine. The development of innovative methodologies for synthesizing complex molecules like this one underscores the dynamic nature of chemical research and its potential to address unmet medical needs.

In conclusion, 1270381–56–0 represents a significant advancement in pharmaceutical chemistry with multifaceted applications across medicine and agriculture. Its unique structural features make it a valuable tool for drug development, while ongoing research continues to uncover new possibilities for its use。 As our understanding deepens, so too does the promise that compounds like this will play a pivotal role in improving human health.

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